Benzene, (1-butylhexyl)-

Description

Contextual Significance of Alkylbenzenes in Organic Chemistry

Alkylbenzenes are a fundamental class of organic compounds characterized by one or more alkyl groups attached to a benzene (B151609) ring. ontosight.ai Their significance in organic chemistry is extensive, primarily due to their use as intermediates in the synthesis of a wide array of other chemicals. ontosight.ai They are integral to the production of detergents, plasticizers, and lubricants. ontosight.ai Furthermore, their nonpolar nature makes many alkylbenzenes effective solvents for various chemical reactions and formulations, such as in paint thinners and coatings. In the field of polymer science, these compounds can serve as monomers or additives, contributing to the properties of the final polymer, such as enhancing flexibility.

Overview of Benzene, (1-butylhexyl)- within Branched Alkylbenzene Substrates

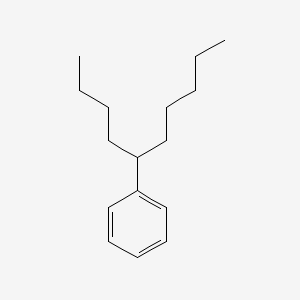

Benzene, (1-butylhexyl)-, also known by its IUPAC name 5-phenyldecane, is a member of the branched alkylbenzene subclass. nih.govnist.gov Its structure consists of a benzene ring substituted by a decyl group, with the attachment point at the fifth carbon atom of the decane (B31447) chain. nih.gov This specific branching gives it distinct physicochemical properties compared to its linear isomers.

The synthesis of branched alkylbenzenes like Benzene, (1-butylhexyl)- is commonly achieved through Friedel-Crafts alkylation. This reaction involves the alkylation of benzene using a suitable alkylating agent, such as a branched alkyl halide or alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. The reaction conditions, including temperature and the choice of catalyst, can be controlled to influence the position of the alkyl group on the benzene ring and the degree of branching, allowing for selective synthesis.

Table 1: Chemical Identifiers for Benzene, (1-butylhexyl)-

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | decan-5-ylbenzene | nih.gov |

| CAS Number | 4537-11-5 | nih.govnist.govnist.govchemicalbook.com |

| Molecular Formula | C₁₆H₂₆ | nih.govnist.govnist.govchemicalbook.com |

| Molecular Weight | 218.38 g/mol | nih.govchemicalbook.com |

| InChI Key | CDOBABYRHNVZQG-UHFFFAOYSA-N | nih.govnist.govnist.gov |

| Synonyms | 5-Phenyldecane, (1-Butylhexyl)benzene, Decane, 5-phenyl- | nih.govnist.govnist.gov |

Scope and Research Objectives for Academic Inquiry

Academic research on Benzene, (1-butylhexyl)- and similar branched alkylbenzenes covers several domains. A significant area of study is in environmental science, where it has been identified as a volatile organic compound (VOC) released during the photo-degradation of plastic debris. Research focuses on understanding its contribution to air pollution and its impact on air quality.

In physical organic chemistry, the study of isomeric transformations among secondary alkylbenzenes, including species like Benzene, (1-butylhexyl)-, provides insights into reaction equilibria. nist.gov Researchers investigate how factors like temperature influence the equilibrium between different positional and structural isomers during synthesis, which is crucial for refining product composition. nist.gov Furthermore, its distinct mass spectrum and gas chromatography retention times are used in analytical chemistry for its identification and to distinguish it from its structural isomers. There is also emerging research into the potential antimicrobial properties of benzene derivatives with similar structures.

Table 2: Physicochemical and Spectroscopic Data for Benzene, (1-butylhexyl)-

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 218.3776 | nist.govnist.gov |

| Kovats Retention Index (Standard non-polar) | 1526, 1527, 1528 | nih.gov |

| GC-MS Retention Time | 20.47 min |

| GC-MS Molecular Ion Peak (m/z) | 218 | |

Structure

3D Structure

Properties

IUPAC Name |

decan-5-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBABYRHNVZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874873 | |

| Record name | BENZENE, (1-BUTYLHEXYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-11-5 | |

| Record name | Benzene, (1-butylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLHEXYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Butylhexyl

Catalytic Alkylation Approaches

Catalytic alkylation, particularly the Friedel-Crafts reaction, is a cornerstone for the synthesis of alkylbenzenes. byjus.com This approach involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst. For the synthesis of branched alkylbenzenes like (1-butylhexyl)-benzene, the choice of reactants and catalyst is crucial for controlling the structure of the final product. acs.org

Friedel-Crafts Alkylation Mechanisms for Branched Alkylbenzenes

The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. byjus.comdocbrown.infolibretexts.org The reaction is initiated by the formation of a carbocation from an alkylating agent, such as an alkyl halide or an olefin, with the aid of a catalyst. byjus.cometsu.edu This electrophile then attacks the electron-rich benzene (B151609) ring. byjus.com

The formation of branched alkylbenzenes is often favored due to the stability of the corresponding carbocation intermediates. For instance, the alkylation of benzene with a branched reactant tends to yield a secondary alkylbenzene as the major product due to the higher stability of the secondary carbocation. acs.org

Traditional Friedel-Crafts alkylation employs homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). researchgate.netcore.ac.uk These catalysts are highly effective in promoting the reaction by generating the electrophilic carbocation from the alkylating agent. byjus.comcore.ac.uk

The reaction mechanism involves the coordination of the Lewis acid with the alkyl halide, leading to the formation of a carbocation. byjus.com This carbocation then undergoes electrophilic attack on the benzene ring, followed by deprotonation to restore aromaticity and regenerate the catalyst. byjus.comdocbrown.info While effective, these homogeneous catalysts can present challenges related to separation from the product mixture, corrosion, and waste generation. etsu.educore.ac.ukresearchgate.net

The activity of the aluminum halide catalyst can influence the product distribution. A highly active catalytic system, often forming a separate catalytic complex phase, can promote isomerization and lead to a mixture of products. acs.org Conversely, a less active, completely dissolved catalyst system can favor the formation of specific tertiary alkylbenzene isomers. acs.org

Table 1: Influence of Aluminum Halide Catalytic System on Product Selectivity

| Catalytic System Condition | Predominant Product Type | Reference |

| Completely dissolved in reaction mixture | Tertiary Alkylbenzenes | acs.org |

| Heterophase catalytic complex | Secondary Alkylbenzenes (at equilibrium) | acs.org |

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of heterogeneous solid acid catalysts. etsu.eduresearchgate.net These materials, which include ion-exchange resins, zeolites, and various metal oxides, offer advantages such as ease of separation, reusability, and reduced environmental impact. researchgate.netwgtn.ac.nzacs.org

Ion-exchange resins, like Amberlyst 36 Dry, have been successfully used in the alkylation of benzene with branched alkylating agents. acs.org These catalysts provide acidic sites that can effectively promote the alkylation reaction. Zeolites, with their well-defined pore structures, can offer shape selectivity, influencing the isomer distribution of the alkylated products. etsu.educityu.edu.hkmdpi.com The acidity and porosity of these solid catalysts can be tailored to optimize the synthesis of specific branched alkylbenzenes. wgtn.ac.nz

Recent advancements include the use of geopolymer-based catalysts, which are amorphous aluminosilicates that can be synthesized with controlled acidity and porosity. wgtn.ac.nz These materials have shown high reactivity in Friedel-Crafts alkylation reactions. wgtn.ac.nz

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Alkylation

| Catalyst Type | Advantages | Disadvantages | References |

| Homogeneous (e.g., AlCl₃) | High activity | Difficult to separate, corrosive, waste generation | etsu.educore.ac.ukresearchgate.net |

| Heterogeneous (e.g., Zeolites, Resins) | Easy separation, reusable, environmentally benign | Can have lower activity, potential for deactivation | etsu.eduresearchgate.netwgtn.ac.nzacs.org |

Alkylation Equilibria and Selectivity Control

Controlling the selectivity of the alkylation reaction to obtain the desired branched isomer is a key challenge. The distribution of isomers is influenced by both kinetic and thermodynamic factors. acs.org

Reaction temperature plays a significant role in determining the product distribution. researchgate.netresearchgate.net Higher temperatures can favor the formation of thermodynamically more stable isomers through isomerization and transalkylation reactions. acs.org For example, in some systems, an increase in temperature can lead to a decrease in the concentration of the initially formed kinetic product and an increase in the concentration of more stable isomers. acs.orgsapub.org

The choice of catalyst system is also critical for controlling isomer distribution. acs.org As mentioned earlier, highly active catalyst systems that form a separate phase can drive the reaction mixture towards an equilibrium distribution of isomers. acs.org In contrast, less active, homogeneous systems may favor the kinetic product. acs.org Studies have shown that the equilibrium between positional and structural isomers can be manipulated by adjusting the reaction conditions and the catalyst used.

Hydrocarbon Functionalization and Olefin Oligomerization Routes

Alternative synthetic pathways to branched alkylbenzenes like (1-butylhexyl)-benzene involve the functionalization of hydrocarbons and the oligomerization of olefins. These methods provide routes to the necessary branched alkylating agents, which can then be used in a subsequent Friedel-Crafts reaction.

The preparation of the branched alkylating agent, such as a branched alkyl halide or alcohol, is a crucial first step. This can be achieved through various hydrocarbon functionalization reactions. Another important strategy is the oligomerization of smaller olefins to create larger, branched olefins. uct.ac.zamdpi.com These branched olefins can then be reacted with benzene to produce the desired branched alkylbenzene. This two-step approach, involving olefin oligomerization followed by alkylation, offers a versatile method for synthesizing a wide range of branched alkylbenzenes. researchgate.net

Green Chemistry Principles in Benzene, (1-butylhexyl)- Synthesis

The synthesis of alkylbenzenes, including Benzene, (1-butylhexyl)-, is increasingly being viewed through the lens of green chemistry. The goal is to design processes that are more sustainable by reducing waste, avoiding hazardous materials, and improving energy efficiency. royalsocietypublishing.orgcore.ac.uk

Key green chemistry principles applied to this synthesis include:

Principle 1: Waste Prevention: Traditional Friedel-Crafts alkylations using stoichiometric amounts of Lewis acids like AlCl₃ generate significant amounts of acidic waste during the quenching step. academie-sciences.fr The shift to catalytic and recyclable solid acids minimizes waste generation, aligning with the primary principle of green chemistry. kngac.ac.in

Principle 3: Less Hazardous Chemical Syntheses: The conventional use of highly corrosive and hazardous liquid acids such as hydrofluoric acid (HF) and AlCl₃ presents significant safety and environmental risks. academie-sciences.fr Developing synthetic routes that utilize safer, non-corrosive solid catalysts like modified clays (B1170129) or zeolites is a major focus. academie-sciences.fretsu.edu

Principle 5: Safer Solvents and Auxiliaries: Efforts are made to reduce or replace hazardous organic solvents. kngac.ac.in While benzene itself often serves as both a reactant and a solvent, research into solvent-free conditions or the use of greener solvents where applicable is an ongoing goal in organic synthesis. core.ac.ukresearchgate.net

Principle 9: Catalysis: This principle is central to the green synthesis of alkylbenzenes. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled indefinitely. kngac.ac.in The use of solid acid catalysts like pillared bentonite (B74815) or zeolites perfectly embodies this principle, offering high efficiency and reusability. academie-sciences.fretsu.edu

A notable advancement in the green synthesis of related structures is the direct alkylation of benzene with alkanes. nih.gov This method enhances atom economy by using the alkane directly, avoiding the need for separate steps to create an alkene or alkyl halide, which often generate by-products.

The following table presents research findings on a green catalytic approach for the direct alkylation of benzene with various alkanes, demonstrating the potential for more sustainable synthesis of alkylarenes.

Table 2: Direct Alkylation of Benzene with Alkanes using a Combined Catalyst System (Al-mont + Pd/HT)

| Alkane Substrate | Benzene Conversion (%) | Selectivity for Alkylbenzene (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| n-Pentane | 8.3 | High | 150 °C | nih.gov |

| n-Hexane | 13.7 | High | 150 °C | nih.gov |

| n-Heptane | 21.0 | 84 | 150 °C | nih.gov |

| Cyclopentane | 22.0 | 79 | 150 °C | nih.gov |

Data from a study on dehydrogenative coupling using aluminum-exchanged montmorillonite (B579905) (Al-mont) and hydrotalcite-supported palladium (Pd/HT). nih.gov

By adopting these advanced methodologies and green chemistry principles, the synthesis of Benzene, (1-butylhexyl)- and other linear or branched alkylbenzenes can be made more efficient, selective, and environmentally benign. researchgate.net

Sophisticated Analytical Characterization Techniques

Chromatographic-Mass Spectrometric Analyses

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of alkylbenzenes like "Benzene, (1-butylhexyl)-". This combination allows for the separation of complex mixtures followed by the identification and quantification of individual components based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds such as "Benzene, (1-butylhexyl)-". In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its initial identification. For "Benzene, (1-butylhexyl)-", a retention time of approximately 15.75 to 20.47 minutes has been reported under specific chromatographic conditions. pnnl.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique mass spectrum, which is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The molecular ion peak for "Benzene, (1-butylhexyl)-" appears at a mass-to-charge ratio (m/z) of 218. pnnl.govnist.gov The fragmentation pattern provides structural information, further confirming the compound's identity. For instance, characteristic fragment ions are observed at m/z 141, 147, 161, and 217. nih.gov

Quantitative analysis using GC-MS can be performed by creating a calibration curve with standards of known concentration. The use of deuterated internal standards, such as d₁₄-benzene analogs, is recommended to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy of quantification. GC-MS has been successfully employed to identify "Benzene, (1-butylhexyl)-" in various samples, including wastewater sludge and environmental samples, where it has been detected as a significant pollutant. pnnl.gov

Table 1: GC-MS Data for Benzene (B151609), (1-butylhexyl)-

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (min) | 15.75 - 20.47 | pnnl.gov |

| Molecular Ion (m/z) | 218 | pnnl.govnist.gov |

| Major Fragment Ions (m/z) | 141, 147, 161, 217 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation

While GC-MS is effective for general identification, distinguishing between structural isomers of "Benzene, (1-butylhexyl)-", such as (1-propylheptyl)-benzene and (1-methylnonyl)-benzene, can be challenging as they often co-elute and exhibit similar mass spectra. High-resolution mass spectrometry (HRMS) offers a solution by providing highly accurate mass measurements, allowing for the determination of the elemental composition of ions. ethz.ch This capability enables the differentiation of isomers that have the same nominal mass but different exact masses.

Non-target screening using HRMS with high similarity indices (>800) can effectively distinguish "Benzene, (1-butylhexyl)-" from its structural isomers. Tandem mass spectrometry (MS/MS) combined with HRMS can further enhance isomeric differentiation. In this technique, specific ions are selected and fragmented, and the resulting fragmentation patterns are analyzed. Differences in the fragmentation pathways of isomers, influenced by steric hindrance and the position of alkyl substituents, can lead to distinct product ion spectra, allowing for their unambiguous identification. ethz.ch For instance, the ratio of neutral losses, such as HCN and CH₃CN, can be characteristic for different alkylbenzene isomers. ethz.ch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Biological Matrix Analysis

For the analysis of "Benzene, (1-butylhexyl)-" and its metabolites in complex biological matrices like urine and blood, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. healtheffects.org LC is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. In toxicological studies, tracking the biotransformation of "Benzene, (1-butylhexyl)-" is crucial. Phase I metabolism, often involving hydroxylation by cytochrome P450 enzymes, can produce metabolites like hydroxyalkylbenzenes. These can then undergo Phase II conjugation to form more water-soluble derivatives, such as sulfated or glucuronidated metabolites.

LC-MS/MS allows for the sensitive and selective quantification of these metabolites. healtheffects.org The method involves separating the metabolites using liquid chromatography, followed by their detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode. This approach provides high specificity and sensitivity, even in complex biological samples. pnnl.gov The development of LC-MS/MS assays has been instrumental in determining urinary metabolites of benzene and its derivatives in human exposure studies. healtheffects.orgresearchgate.net

Advanced Mass Spectrometry for Molecular Probes

Beyond chromatographic coupling, advanced mass spectrometry techniques can serve as molecular probes to investigate the fundamental properties and interactions of molecules like "Benzene, (1-butylhexyl)-".

Electron-Stimulated Desorption (ESD) for Surface Interaction Studies

Electron-stimulated desorption (ESD) is a surface-sensitive technique used to study the interactions of molecules adsorbed on surfaces. In an ESD experiment, a surface covered with the molecule of interest is bombarded with a low-energy electron beam. This can cause the desorption of ions (both positive and negative) and neutral species from the surface. The identity and yield of the desorbed ions provide insights into the molecule-surface bonding and the electronic processes occurring upon electron impact.

For alkylbenzenes like "Benzene, (1-butylhexyl)-", ESD studies on metal surfaces such as platinum have revealed interesting phenomena. For example, the anion yields from (1-butylhexyl)-benzene films on a platinum substrate are observed to be two to three orders of magnitude higher than the cation yields. This is attributed to dipolar dissociation mechanisms and the influence of the metal substrate. Such studies are valuable for understanding the surface chemistry of alkylbenzenes, which is relevant in catalysis and materials science.

Spectroscopic Verification and Elucidation

Spectroscopic techniques provide complementary information for the structural verification and elucidation of "Benzene, (1-butylhexyl)-". While detailed spectral data for this specific compound is limited in publicly available literature, general principles for alkylbenzenes can be applied.

The ¹H NMR spectrum of an alkylbenzene would show characteristic signals for the aromatic protons in the region of 6.5-8.0 ppm. libretexts.org The protons on the alkyl chain would appear at higher field (lower ppm values), with the benzylic protons (those attached to the carbon directly bonded to the benzene ring) typically resonating between 2.0 and 3.0 ppm. libretexts.org The splitting patterns of these signals would provide information about the connectivity of the atoms.

The ¹³C NMR spectrum would show signals for the aromatic carbons in the range of 120-150 ppm. libretexts.org The number of distinct aromatic signals can help determine the substitution pattern on the benzene ring. libretexts.org The alkyl carbons would resonate at higher field.

Infrared (IR) spectroscopy can identify the presence of the aromatic ring through characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H bending vibrations in the 690-900 cm⁻¹ range can also be indicative of the substitution pattern on the benzene ring.

Table 2: Spectroscopic Data for Benzene, (1-butylhexyl)-

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons: ~6.5-8.0 ppm; Benzylic protons: ~2.0-3.0 ppm | libretexts.org |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm | libretexts.org |

| IR Spectroscopy | Aromatic C-H stretch: >3000 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion: m/z 218; Base Peak: m/z 141 | nist.govnih.gov |

Structure Activity Relationship Sar Studies and Derivative Chemistry

Stereochemical and Constitutional Isomerism of Benzene (B151609), (1-butylhexyl)-

Benzene, (1-butylhexyl)- possesses a molecular formula of C₁₆H₂₆ and a molecular weight of approximately 218.38 g/mol . nih.gov Its structure is subject to both constitutional and stereochemical isomerism, which significantly influences its physicochemical properties.

The designation "(1-butylhexyl)-" indicates that the benzene ring is attached to the first carbon of a hexyl chain, which also bears a butyl group at the same position. The carbon atom bonded to the benzene ring is a chiral center, meaning Benzene, (1-butylhexyl)- can exist as a pair of enantiomers: (R)-5-phenyldecane and (S)-5-phenyldecane.

Constitutional isomers are compounds that share the same molecular formula but have different structural arrangements. For C₁₆H₂₆, numerous alkylbenzene isomers exist besides 5-phenyldecane. These isomers differ in the length of the main alkyl chain and the position of the phenyl group or branching. For instance, isomers such as (1-propylheptyl)-benzene and (1-methylnonyl)-benzene are noted to be challenging to distinguish from Benzene, (1-butylhexyl)- using standard gas chromatography-mass spectrometry (GC-MS) due to their similar properties.

Table 1: Selected Constitutional Isomers of Phenyldecane

| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Note |

|---|---|---|---|---|

| Benzene, (1-butylhexyl)- | 5-Phenyldecane | C₁₆H₂₆ | 218.38 | Branched C10 chain attached at C5 |

| Benzene, (1-propylheptyl)- | 4-Phenyldecane | C₁₆H₂₆ | 218.38 | Branched C10 chain attached at C4 |

| Benzene, (1-pentyloctyl)- | 6-Phenyltetradecane | C₂₀H₃₄ | 274.49 | Example of a longer chain analogue |

This table is generated based on structural principles and data from cited sources. nih.govresearchgate.net

The branching of the alkyl chain has a profound effect on the molecule's physical properties and intermolecular interactions. Compared to its linear isomer, n-decylbenzene, the branched structure of Benzene, (1-butylhexyl)- results in less efficient packing of molecules in the solid and liquid states. This disruption of orderly arrangement typically leads to a lower melting point and boiling point.

Furthermore, research on n-alkylphenols and n-alkylbenzenes suggests that longer alkyl chains (propyl and higher) can undergo cyclization when interacting with stationary phases in gas chromatography columns. cas.cz This phenomenon increases the effect of van der Waals forces, both intramolecularly and intermolecularly, leading to non-linear relationships between retention time and carbon number. cas.cz The branched nature of the (1-butylhexyl) group influences its conformational flexibility and the strength of these dispersive forces, which in turn affects its interactions with other molecules and surfaces. cas.czrsc.org

Comparative Analysis with Analogous Alkylbenzene Structures

The properties of Benzene, (1-butylhexyl)- can be better understood through comparison with analogous alkylbenzenes. Branched alkylbenzenes have been extensively studied as models for understanding reaction mechanisms in benzene alkylation, isomerization, and transalkylation. acs.org The specific structure of the alkyl substituent dictates the compound's behavior in both chemical reactions and analytical separations.

In gas chromatography, for example, the retention time of alkylbenzenes is influenced by both chain length and branching. Longer chain compounds generally have higher retention times. However, branching can alter this trend; for instance, the isomers Benzene, (1-butylhexyl)- and (1-propylheptyl)benzene have very close retention times, making their separation difficult.

Table 2: Comparative Data for Analogous Alkylbenzenes

| Compound Name | Retention Time (min) Reference | Key Structural Feature | Source |

|---|---|---|---|

| Benzene, (1-butylhexyl)- | 18.100 | C4/C6 branch at attachment point | researchgate.net |

| Benzene, (1-propylheptyl)- | 18.250 | C3/C7 branch at attachment point | researchgate.net |

| Benzene, (1-pentylhexyl)- | 19.663 | C5/C6 branch at attachment point | researchgate.net |

| Benzene, (1-butylheptyl)- | 19.720 | C4/C7 branch at attachment point | researchgate.net |

This interactive table is based on data from a GC-MS analysis of volatiles from Carthamus lanatus. researchgate.net

These data illustrate that subtle changes in the branching of the alkyl chain lead to distinct, albeit sometimes similar, physicochemical properties that can be used for identification and differentiation.

Research on Biological Activities of Benzene, (1-butylhexyl)- Derivatives

Direct research into the biological activities of Benzene, (1-butylhexyl)- and its immediate derivatives is limited. The compound has been identified as a volatile organic compound in human scent, but it has also been reported as a volatile released from microplastics. mdpi.comresearchgate.net

While data on Benzene, (1-butylhexyl)- itself is scarce, studies on structurally related alkylbenzenes and their derivatives indicate a potential for antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or the denaturation of essential proteins. google.com

Alkylbenzene Sulfonates: A branched monoalkyl benzene sulphonate (ABS) complex has demonstrated inhibitory effects against various fungi and Gram-positive bacteria. cdnsciencepub.com Similarly, dodecyl benzene sulphonic acid, when combined with organic acids, shows synergistic antimicrobial effects against bacteria like Staphylococcus aureus and Corynebacterium bovis. google.com Phenol combined with linear alkylbenzene sulfonic acid is also used as a broad-spectrum disinfectant against bacteria and viruses. advacarepharma.com

Long-Chain Alkylbenzenes: Research has indicated that other long-chain alkylbenzenes, such as Benzene, (1-butylheptyl)- and Benzene, (1-butylnonyl)-, possess antibacterial properties. researchgate.net

Oxidation Products: The oxidation of alkylbenzenes can produce compounds like benzoic acid and phenols, which are well-known for their antimicrobial and preservative properties. numberanalytics.com

Table 3: Summary of Antimicrobial Activity in Related Alkylbenzene Compounds

| Compound/Class | Type of Activity | Target Organisms | Source |

|---|---|---|---|

| Branched Monoalkyl Benzene Sulphonate | Inhibitory | Fungi, Gram-positive bacteria | cdnsciencepub.com |

| Dodecyl Benzene Sulphonic Acid | Synergistic Antimicrobial | Staphylococcus aureus, Corynebacterium bovis | google.com |

| Benzene, (1-butylheptyl)- | Antibacterial | Not specified | researchgate.net |

| Benzene, (1-butylnonyl)- | Antibacterial | Not specified | researchgate.net |

| Benzoic Acid (Oxidation Product) | Preservative, Antimicrobial | General | numberanalytics.com |

This table summarizes findings on the antimicrobial properties of compounds structurally related to Benzene, (1-butylhexyl)-.

Computational Modeling for SAR Prediction

Computational modeling provides a powerful tool for predicting the structure-activity relationships of chemical compounds, saving time and resources in experimental studies. For alkylbenzenes, methods like Density Functional Theory (DFT) can be used to model adsorption energies and identify active sites for catalytic reactions. While specific SAR models for the biological activity of Benzene, (1-butylhexyl)- are not widely published, the principles of computational chemistry can be applied to predict its behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com It is widely used in drug discovery to understand how a ligand, such as a derivative of Benzene, (1-butylhexyl)-, might interact with a biological target, typically a protein or enzyme. openaccessjournals.comnih.gov

Although no specific molecular docking studies have been published for Benzene, (1-butylhexyl)-, this methodology could be applied to explore its potential biological interactions. For example, based on the observed antimicrobial activity of related compounds, one could perform docking studies of Benzene, (1-butylhexyl)- and its isomers with key bacterial enzymes. Such studies would model and score the non-covalent interactions, including:

Hydrophobic Interactions: Between the alkyl chain and non-polar amino acid residues in a binding pocket.

Alkyl-π and π-π Interactions: Between the benzene ring and aromatic or alkyl residues of the protein. researchgate.net

By comparing the docking scores and predicted binding modes of various isomers and derivatives, researchers could build a predictive SAR model. This model would help identify the structural features—such as chain length, branching point, and stereochemistry—that are crucial for a specific biological effect, thereby guiding the synthesis of more potent and selective derivatives. mdpi.comnih.gov

Environmental Dynamics and Remediation Research

Atmospheric Fate and Degradation Pathways

The atmospheric behavior of Benzene (B151609), (1-butylhexyl)- is governed by its volatility and its reactivity with atmospheric oxidants. As a volatile organic compound (VOC), it can be transported in the atmosphere and undergo chemical transformations that influence air quality.

Benzene, (1-butylhexyl)- has been identified as a volatile organic compound (VOC) that can be released into the atmosphere from anthropogenic sources. One significant, though often overlooked, source is the environmental degradation of plastic waste. The photo-degradation of polymers, such as those found in common plastics, can lead to the breakdown of the polymer matrix and the release of a variety of chemical compounds, including aromatic hydrocarbons. researchgate.net

Studies have shown that the weathering of plastic debris results in the emission of numerous VOCs, with the specific chemical profile depending on the type of polymer. researchgate.net Research has confirmed the release of harmful compounds, including benzene and other aromatics, from plastic samples collected from marine environments, indicating that plastic debris acts as a source of these pollutants. researchgate.net Academic research on branched alkylbenzenes like Benzene, (1-butylhexyl)- specifically includes its role as a VOC released during the photo-degradation of plastic materials.

Table 1: General Classes of VOCs Emitted from Photo-degraded Plastics

| Polymer Type | Example VOCs Emitted |

|---|---|

| Polystyrene | Aromatics (e.g., Styrene, Benzene) |

| Polypropylene | Carbonyls, Alcohols, Acids |

| Polyethylene | Alkanes, Alkenes, Carbonyls |

This table provides a generalized overview of VOCs from different polymers; specific emissions can vary.

The primary degradation pathway for Benzene, (1-butylhexyl)- in the atmosphere is through photo-oxidative reactions, predominantly with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are ubiquitous in the troposphere during daylight hours and initiate the oxidation of most VOCs. researchgate.net

The reaction of hydroxyl radicals with alkylbenzenes can proceed through two main mechanisms:

Addition to the Aromatic Ring: The •OH radical can add to the benzene ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate then reacts further, often with molecular oxygen, leading to the formation of phenolic compounds or ring-cleavage products. nih.govrsc.org

Hydrogen Abstraction from the Alkyl Chain: The •OH radical can abstract a hydrogen atom from the (1-butylhexyl)- side chain. This is a significant pathway for longer alkyl chains and leads to the formation of an alkyl radical, which then undergoes further oxidation. nih.gov

Table 2: Atmospheric Reaction Pathways for Alkylbenzenes

| Reaction Pathway | Description | Primary Products |

|---|---|---|

| •OH Addition | Hydroxyl radical adds to the electron-rich aromatic ring. | Phenolic compounds, Ring-opened aldehydes and dicarbonyls |

| H-Abstraction | Hydroxyl radical removes a hydrogen atom from the alkyl side chain. | Carbonyls (ketones, aldehydes), Organic nitrates |

As a VOC, the atmospheric oxidation of Benzene, (1-butylhexyl)- contributes to the formation of secondary air pollutants, which can have significant impacts on air quality and human health. mdpi.com The degradation of this compound in the presence of nitrogen oxides (NOx) is a key contributor to the formation of tropospheric ozone (O₃), a major component of photochemical smog. mdpi.com

Soil and Aquatic Environmental Behavior

When released into the terrestrial or aquatic environment, the behavior of Benzene, (1-butylhexyl)- is largely dictated by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

The mobility of Benzene, (1-butylhexyl)- in soil and groundwater is expected to be low. This is due to its hydrophobic nature, which is a consequence of the long alkyl chain attached to the benzene ring. Its environmental transport properties can be estimated from its octanol-water partition coefficient (Kow) and water solubility.

Calculated physicochemical properties indicate a high potential for sorption to soil and sediment. chemeo.com The logarithmic octanol-water partition coefficient (log Kow) for Benzene, (1-butylhexyl)- is estimated to be 5.541, and the logarithm of its water solubility (in mol/L) is -5.59. chemeo.com These values suggest that the compound will strongly partition from water into organic phases, such as the organic carbon fraction of soil and sediments.

In contrast to benzene, which is relatively soluble in water and can be mobile in groundwater, Benzene, (1-butylhexyl)- will be significantly retarded in its movement through the subsurface. ca.gov Its transport will primarily be associated with the movement of particulate matter to which it is sorbed, rather than in the dissolved phase.

Table 3: Physicochemical Properties and Environmental Mobility

| Compound | Log Kow | Water Solubility (mg/L) | Predicted Mobility in Soil |

|---|---|---|---|

| Benzene, (1-butylhexyl)- | 5.541 chemeo.com | ~0.57 (calculated) | Low |

| Benzene | 2.13 | 1790 | High |

Biodegradation is a key remediation process for alkylbenzenes in soil and aquatic environments. Research has shown that microbial consortia are capable of degrading these compounds. Specifically, Benzene, (1-butylhexyl)- has been identified as a product in the biodegradation of natural bitumen by the bacterium Providencia stuartii, which was isolated from heavy oil-contaminated soil. cabidigitallibrary.orggnest.orggnest.org This indicates that microorganisms possess the enzymatic machinery to metabolize such branched alkylbenzenes.

Another study investigating the potential for anaerobic biodegradation of linear alkylbenzene (LAB) cable oils also identified Benzene, (1-butylhexyl)- as a component of these oils. researchgate.net The study suggested that under nitrate-reducing conditions, degradation of LABs can occur, although it may be a slow process. researchgate.net

The general microbial degradation pathways for alkylbenzenes typically involve an initial attack on either the alkyl side chain or the aromatic ring:

Terminal Oxidation of the Alkyl Chain: The process often begins with the oxidation of the terminal methyl group of the alkyl chain, followed by successive β-oxidation, which shortens the chain. nih.gov

Aromatic Ring Oxidation: Alternatively, dioxygenase enzymes can attack the aromatic ring, leading to the formation of catechol or other dihydroxylated intermediates, which are then susceptible to ring cleavage.

The presence of a long, branched alkyl chain in Benzene, (1-butylhexyl)- may influence the rate and pathway of biodegradation compared to linear or short-chain alkylbenzenes.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Benzene, (1-butylhexyl)- |

| 5-phenyldecane |

| Benzene |

| Nitrogen oxides |

| Ozone |

| Catechol |

Biodegradation Processes by Microbial Consortia

Aerobic and Anaerobic Degradation Pathways

The environmental fate of Benzene, (1-butylhexyl)-, a branched alkylbenzene, is largely determined by microbial degradation processes, which differ significantly under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of long-chain alkylbenzenes is typically initiated by the oxidation of the alkyl side chain. nih.gov The most common pathway involves the terminal oxidation of the methyl group on the alkyl chain to a carboxylic group. nih.gov This is followed by a process known as β-oxidation, where the alkyl chain is sequentially shortened by two carbon units at a time. nih.govresearchgate.net This process continues until the benzene ring is addressed. For instance, research on Alcanivorax sp. strain MBIC 4326 demonstrated that the alkyl side chains of n-alkylbenzenes are primarily processed through β-oxidation. nih.gov While this process is well-documented for linear alkylbenzenes (LABs), branched chains, such as the (1-butylhexyl)- group, generally exhibit lower rates of degradation due to steric hindrance, which can impede enzymatic attacks. mpob.gov.my

Anaerobic Degradation: Anaerobic degradation of alkylbenzenes is significantly slower and less understood than aerobic pathways. researchgate.net These compounds were once considered resistant to degradation in the absence of oxygen. nih.govresearchgate.net However, research has shown that degradation can occur under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and iron-reducing environments. researchgate.net The initial activation of the stable benzene molecule without oxygen is a critical, energy-intensive step. researchgate.net Unlike aerobic pathways, anaerobic degradation mechanisms are more varied and less consistently defined across different microbial species. researchgate.net Studies on linear alkylbenzene sulfonates (LAS), which share a similar structure, show negligible primary biodegradation under anaerobic conditions in wastewater treatment sludge. nih.gov The branched structure of Benzene, (1-butylhexyl)- likely contributes to its persistence in anaerobic environments, as branched alkyl chains are known to be more recalcitrant to microbial attack than their linear counterparts. mpob.gov.mynih.gov

| Condition | Primary Degradation Mechanism | Key Intermediates | Relative Rate |

| Aerobic | Terminal oxidation of alkyl chain followed by β-oxidation nih.gov | Phenylalkanoic acids ias.ac.in | Relatively Fast |

| Anaerobic | Varies (e.g., carboxylation, hydroxylation); pathways not fully elucidated researchgate.net | Sulfophenylcarboxylates (for LAS) nih.gov | Very Slow / Negligible nih.gov |

Role of Specific Microorganisms in Biotransformation (e.g., Providencia stuartii)

Specific microorganisms play a crucial role in the biotransformation of complex hydrocarbons. Providencia stuartii, a Gram-negative bacterium from the Enterobacteriaceae family, has been identified as a potent hydrocarbon degrader, with a demonstrated ability to metabolize components of petroleum and other pollutants. researchgate.netscialert.netbohrium.com

Notably, a study investigating the biodegradation of natural bitumen by P. stuartii isolated from heavy oil-contaminated soil identified Benzene, (1-butylhexyl)- as one of the degradation products. gnest.orgresearchgate.net This finding directly links P. stuartii to the metabolism of complex hydrocarbons that results in the formation of this specific compound. The study optimized conditions for bitumen degradation by P. stuartii, finding maximum activity at 40°C and a pH of 7 after 13 days of incubation. gnest.orgresearchgate.net

Further research has shown that P. stuartii can effectively degrade various hydrocarbon mixtures. One study found that lipase (B570770) enzymes extracted from P. stuartii could degrade 60.89% of premium motor spirit (gasoline) and 56.19% of diesel after 20 days. researchgate.netscialert.net Another investigation highlighted the efficacy of P. stuartii in degrading components of transformer oil, specifically alkyl polycyclic aromatic hydrocarbons (PAHs), cycloalkanes, and various unsaturated alkanes. bohrium.com This broad metabolic capability underscores the potential of P. stuartii in bioremediation efforts targeting environments contaminated with complex hydrocarbon mixtures, which may contain or lead to the formation of compounds like Benzene, (1-butylhexyl)-. gnest.org

Isomeric Degradation Assessment in Contaminated Matrices

The isomeric structure of alkylbenzenes significantly influences their biodegradability in contaminated matrices like soil and sediment. The position of the benzene ring on the alkyl chain and the degree of branching are critical factors. Research on linear alkylbenzenes (LABs) has shown that external isomers (where the phenyl group is attached near the end of the chain, e.g., at the 2- or 3-position) are degraded more rapidly than internal isomers (where the phenyl group is closer to the center of the chain). researchgate.net This preferential degradation is attributed to the greater accessibility of the terminal end of the alkyl chain for the initial enzymatic attack (ω-oxidation). hibiscuspublisher.com

For Benzene, (1-butylhexyl)-, which has a branched alkyl structure, degradation is expected to be slower than for linear isomers of the same carbon number. Branched-chain hydrocarbons are generally more resistant to microbial degradation because the branching can sterically hinder the enzymes responsible for oxidation. mpob.gov.my This principle was a major driver for the replacement of highly branched alkylbenzene sulfonates (BAS) with more biodegradable linear alkylbenzene sulfonates (LAS) in detergents in the 1960s. nih.gov

While specific comparative studies on the degradation of different isomers of (1-butylhexyl)-benzene are not available, the established principles suggest that its branched nature makes it more persistent in the environment than linear alkylbenzenes. The degradation rate in soil and water would be influenced by the specific microbial consortia present and the prevailing environmental conditions. researchgate.net

| Isomer Type | Phenyl Group Position | Branching | Relative Biodegradation Rate | Rationale |

| External Linear | Near end of chain (e.g., 2-phenyl) | None | Fastest | Accessible for terminal (ω) oxidation researchgate.nethibiscuspublisher.com |

| Internal Linear | Near center of chain | None | Slower | Less accessible for terminal oxidation ias.ac.in |

| Branched | Varies | Present | Slowest | Steric hindrance impedes enzymatic attack mpob.gov.my |

Environmental Remediation Technologies

Adsorptive Removal Strategies (e.g., Porous Materials for VOC Capture)

Adsorptive removal is a prominent technology for capturing volatile organic compounds (VOCs) like Benzene, (1-butylhexyl)- from air and water due to its cost-effectiveness and operational flexibility. mdpi.com This technology relies on porous materials with high surface areas to trap VOC molecules. mdpi.com

The primary mechanism is physisorption, where weak intermolecular van der Waals forces cause VOC molecules to adhere to the surface of the adsorbent. mdpi.com The effectiveness of this process depends on the properties of both the VOC (e.g., molecular size, boiling point) and the adsorbent material (e.g., pore size, surface area, surface chemistry). rsc.org

A variety of porous materials are utilized for this purpose:

Activated Carbons: These are highly effective due to their large microporous surface area and are widely used for VOC removal.

Zeolites: These crystalline aluminosilicates have a well-defined pore structure, allowing for size-selective adsorption of molecules. mdpi.com

Metal-Organic Frameworks (MOFs): These are advanced materials with exceptionally high surface areas and tunable pore sizes, making them highly promising for capturing benzene and its derivatives.

Siliceous Adsorbents: Materials like silica (B1680970) gel are also used, particularly for capturing more polar compounds.

For efficient adsorption, the pore size of the material should be comparable to the size of the target molecule. Micropores (<2 nm) play the dominant role in the adsorption process. mdpi.com The successful application of these materials involves passing the contaminated air or water through a bed of the adsorbent, which captures the VOCs. The adsorbent can often be regenerated by heating or pressure changes, allowing for its reuse and the recovery of the captured compounds. mdpi.com

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify contaminants in soil and water. researchgate.net This approach is considered an environmentally friendly and cost-effective alternative to traditional physical and chemical remediation methods. For environments contaminated with alkylbenzenes such as Benzene, (1-butylhexyl)-, bioremediation strategies focus on creating conditions that foster the growth and activity of hydrocarbon-degrading microbes.

Two main bioremediation strategies are:

Biostimulation: This involves stimulating the indigenous microbial population already present at a contaminated site. This is achieved by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other amendments to optimize conditions for microbial growth and degradative activity.

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms or microbial consortia with known degradative capabilities to the contaminated site. This is particularly useful when the native microbial population lacks the ability to degrade the target contaminant efficiently.

Given that bacteria like Providencia stuartii have been shown to degrade complex hydrocarbons and are associated with Benzene, (1-butylhexyl)-, they represent potential candidates for bioaugmentation. bohrium.comgnest.orgresearchgate.net The success of bioremediation is highly dependent on environmental factors such as temperature, pH, moisture, and the availability of nutrients and electron acceptors, which must be carefully managed to ensure the effectiveness of the microbial processes. gnest.org

Photocatalytic Degradation for Environmental Decontamination

Photocatalytic degradation is an advanced oxidation process that uses a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (such as UV light) to break down organic pollutants. researchgate.net This technology has shown potential for the decontamination of water containing benzene derivatives and related compounds like linear alkylbenzene sulfonates (LAS). tums.ac.irscispace.comdntb.gov.ua

The process is initiated when the semiconductor catalyst absorbs photons from the light source, which excites electrons and creates highly reactive species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can attack and mineralize organic molecules like Benzene, (1-butylhexyl)-, ultimately breaking them down into simpler, less harmful substances such as carbon dioxide and water. scispace.com

Research has demonstrated the effectiveness of the UV/TiO₂ process for the degradation of LAS, with studies showing over 99% removal under optimal conditions (e.g., acidic pH, specific catalyst concentration). researchgate.netscispace.com Furthermore, studies on benzene and other alkylbenzenes have shown that photocatalysis can selectively hydroxylate the aromatic ring to produce phenols, representing an initial step in the degradation pathway. researchgate.net The efficiency of photocatalytic degradation is influenced by several factors, including the pH of the solution, the concentration of the catalyst and the contaminant, and the intensity of the light source. researchgate.net

Biological Interactions and Metabolic Fate Studies

Biotransformation Pathways of Alkylbenzenes in Biological Systems

The metabolism of alkylbenzenes, including long-chain variants like Benzene (B151609), (1-butylhexyl)-, is a multi-step process. The initial and most significant step is the oxidation of the alkyl side chain. libretexts.org This process is catalyzed by a group of enzymes known as cytochromes P450. nih.govnih.govresearchgate.net The length and structure of the alkyl group can influence the rate and specific products of metabolism.

Phase I Metabolic Transformations via Cytochrome P450 Enzymes

Phase I metabolism involves the introduction or unmasking of functional groups on the parent compound, making it more polar. nih.govlongdom.orgresearchgate.net For alkylbenzenes, this is primarily achieved through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. youtube.comyoutube.com The CYP2E1 isoform is particularly efficient in the oxidation of benzene and its derivatives. nih.govnih.gov

The initial oxidation of the benzene ring by cytochrome P450 enzymes leads to the formation of a highly reactive epoxide, benzene oxide. This intermediate is not stable and can undergo several transformations:

Spontaneous rearrangement to form phenol.

Enzymatic hydration by epoxide hydrolase to form a dihydrodiol.

Further oxidation can lead to the formation of other hydroxylated metabolites such as catechol and hydroquinone. nih.gov

The specific metabolites formed can vary depending on the specific CYP enzymes involved and the structure of the alkylbenzene.

The metabolic activation of benzene and its derivatives can lead to the formation of reactive intermediates. nih.gov Hydroquinone, a major metabolite, can be further oxidized to form benzoquinone. nih.govnih.gov These quinones are highly reactive electrophiles that can bind to cellular macromolecules, including proteins and DNA, which is a key mechanism of their toxicity. The formation of these reactive species is a critical step in the development of adverse health effects associated with benzene exposure. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the newly introduced functional groups on the alkylbenzene metabolites can undergo Phase II conjugation reactions. nih.govlongdom.orgresearchgate.net These reactions involve the addition of endogenous molecules to the metabolites, which further increases their water solubility and facilitates their elimination from the body. upol.cz

The primary Phase II reactions for phenolic metabolites of alkylbenzenes are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to the hydroxyl groups of metabolites like phenol and hydroquinone. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites. nih.gov

Research on Biological Effects and Mechanisms of Interaction

The study of the biological effects of alkylbenzenes is closely linked to their metabolic activation. The formation of reactive metabolites is a key factor in their potential to cause cellular damage and toxicity.

Hematotoxicity Research and Bone Marrow Suppression Studies

Exposure to certain alkylbenzenes has been linked to hematotoxicity, which is damage to the blood and blood-forming tissues, particularly the bone marrow. nih.gov While the toxicity of many long-chain alkylbenzenes is considered relatively low, the potential for adverse effects exists, especially with chronic exposure. nih.gov

The mechanism of benzene-induced hematotoxicity is thought to be mediated by its metabolites. Reactive quinones, formed during Phase I metabolism, can accumulate in the bone marrow and cause damage to hematopoietic stem cells. This can lead to a decrease in the production of red and white blood cells and platelets, a condition known as bone marrow suppression. nih.gov Research in this area often focuses on understanding how the structure of the alkyl side chain influences the metabolic profile and, consequently, the hematotoxic potential of different alkylbenzenes.

Table 1: Key Enzymes in Alkylbenzene Metabolism

| Phase | Enzyme Family | Primary Function |

|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation of the benzene ring and alkyl side chain. |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. |

| Phase II | Sulfotransferases (SULTs) | Conjugation with a sulfonate group. |

Table 2: Major Metabolites of Benzene and their Precursors

| Metabolite | Precursor | Metabolic Phase |

|---|---|---|

| Benzene Oxide | Benzene | Phase I |

| Phenol | Benzene Oxide | Phase I |

| Catechol | Phenol | Phase I |

| Hydroquinone | Phenol | Phase I |

| Benzoquinone | Hydroquinone | Phase I |

| Phenol Glucuronide | Phenol | Phase II |

| Phenol Sulfate | Phenol | Phase II |

Specialty Chemical Synthesis and Industrial Processes

The chemical structure of Benzene, (1-butylhexyl)- also lends itself to applications in specialty chemical synthesis and as a component in industrial processes.

1 Functions as a Solvent in Diverse Chemical Reactions

Alkylbenzenes are known for their nonpolar nature, which makes them effective solvents for a variety of chemical reactions, particularly those involving nonpolar reactants and intermediates. With a relatively high molecular weight and boiling point, Benzene, (1-butylhexyl)- could serve as a high-boiling point, nonpolar solvent for reactions that require elevated temperatures. Its aromatic ring also allows it to participate in π-π stacking interactions, which could influence the solubility of certain aromatic compounds.

Table 2: Potential Solvent Properties of Benzene, (1-butylhexyl)-

| Property | Value/Description | Implication for Use as a Solvent |

| Polarity | Nonpolar | Suitable for dissolving nonpolar and weakly polar solutes. |

| Boiling Point | High (relative to benzene or toluene) | Can be used for reactions requiring high temperatures. |

| Chemical Stability | Generally stable under non-extreme conditions | Can be used in a variety of chemical environments. |

| Aromatic Character | Presence of a benzene ring | Can dissolve other aromatic compounds through π-π interactions. |

Applications in Advanced Materials Science and Chemical Industry

2 Precursor in Fine Chemical and Intermediate Production

Branched alkylbenzenes are important intermediates in the synthesis of various specialty chemicals, including detergents, plasticizers, and lubricants. Benzene (B151609), (1-butylhexyl)- can serve as a precursor for the production of other functionalized molecules. The benzene ring can undergo electrophilic substitution reactions, such as sulfonation, nitration, and Friedel-Crafts acylation, to introduce various functional groups.

For instance, sulfonation of Benzene, (1-butylhexyl)- would lead to the formation of an alkylbenzene sulfonic acid, a type of surfactant used in the formulation of detergents. The branched alkyl chain can influence the properties of the resulting surfactant, such as its solubility and detergency. Furthermore, the alkyl side chain can also be functionalized, although this is generally more challenging than reactions on the aromatic ring. While direct evidence of its use as a precursor for active pharmaceutical ingredients (APIs) is scarce and the use of benzene derivatives in drug manufacturing is generally discouraged due to toxicity concerns, its functionalized derivatives could potentially be explored as intermediates in the synthesis of complex organic molecules. fda.gov

Use in Fragrance and Flavoring Agent Formulations

Despite the diverse applications of alkylbenzenes in the chemical industry, there is no scientific evidence to support the use of Benzene, (1-butylhexyl)- as a component in fragrance or flavoring agent formulations. A comprehensive review of available literature and industry databases reveals no organoleptic data, such as odor or taste profiles, that would suggest its utility in these applications.

Furthermore, related compounds within the alkylbenzene class are not typically valued for their aromatic properties in the context of perfumery or food additives. For instance, 5-phenyl undecane, a structurally similar compound, is explicitly designated as not for use in fragrances or flavors. This lack of application in the fragrance and flavor industry is likely due to the absence of desirable sensory characteristics in Benzene, (1-butylhexyl)-.

The primary industrial applications for Benzene, (1-butylhexyl)- and other similar alkylbenzenes are as intermediates in the synthesis of detergents, plasticizers, and lubricants. These uses capitalize on the compound's physicochemical properties rather than any sensory attributes.

Below is a table summarizing the known chemical and physical properties of Benzene, (1-butylhexyl)-.

| Property | Value |

| Molecular Formula | C16H26 |

| Molecular Weight | 218.38 g/mol |

| CAS Number | 4537-11-5 |

| Synonyms | 5-Phenyldecane, (1-Butylhexyl)benzene |

| Boiling Point | 283.5 °C (estimated) |

| Melting Point | -38.9 °C (estimated) |

| Density | 0.856 g/cm³ at 20 °C (estimated) |

| Solubility in Water | 0.0000138 g/L at 25 °C (estimated) |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

While specific, in-depth DFT studies exclusively on Benzene (B151609), (1-butylhexyl)- are not widely available in published literature, the principles from studies on benzene and other alkylbenzenes can be applied. DFT calculations are used to model the distribution of electrons within the molecule, which is key to understanding its reactivity. scispace.comresearchgate.net

Key electronic properties that can be predicted include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For an alkylbenzene, the HOMO is typically associated with the π-system of the aromatic ring, while the LUMO is associated with the π* anti-bonding orbitals. The long alkyl chain of (1-butylhexyl)-benzene would have a minor inductive effect on these frontier orbitals.

Electron Density and Electrostatic Potential: DFT can generate maps of electron density, showing which parts of the molecule are electron-rich or electron-poor. The benzene ring is an electron-rich region due to the delocalized π-electrons, making it susceptible to attack by electrophiles. The alkyl group, being electron-donating, slightly increases the electron density of the ring, thereby activating it towards electrophilic substitution.

Reactivity Descriptors: Based on HOMO and LUMO energies, reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to predict how the molecule will interact with other reagents. scispace.com

The exceptional stability of the benzene ring is its defining characteristic, a property known as aromaticity. msu.edu This stability can be quantified computationally and is understood through both resonance and molecular orbital theory.

The (1-butylhexyl)- substituent, being a simple alkyl group, does not disrupt the aromatic system. Its primary influence is steric and slightly electronic through hyperconjugation and weak inductive effects. Theoretical calculations would confirm that the carbon-carbon bond lengths in the benzene ring remain nearly identical (around 139 pm), intermediate between a typical single and double bond, which is a hallmark of aromaticity. pressbooks.pub Quantum chemical methods can calculate indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), which would show a strong diatropic ring current characteristic of an aromatic system.

Molecular Dynamics Simulations for Conformational Studies

Benzene, (1-butylhexyl)- possesses a flexible, branched alkyl chain, which can adopt numerous spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes.

In an MD simulation, the forces on each atom are calculated using a force field (a classical mechanics approximation), and Newton's equations of motion are solved to model the atoms' movements over time. For Benzene, (1-butylhexyl)-, an MD simulation would reveal:

Conformational Landscape: The simulation would explore the various rotational states (torsional angles) of the C-C bonds in the butyl and hexyl chains. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them.

Chain Dynamics: It would provide insights into how the alkyl chain folds and moves in different environments (e.g., in a vacuum, in a solvent, or interacting with a surface). The branched nature at the point of attachment to the ring introduces steric hindrance that would influence the preferred orientations of the chain relative to the phenyl group.

Physical Property Estimation: By simulating the molecule in a condensed phase (liquid), MD can be used to predict bulk properties such as density and viscosity, which are dependent on intermolecular interactions and molecular packing.

Thermodynamic Data Modeling and Prediction

Computational methods are frequently used to estimate thermodynamic properties that can be difficult or costly to measure experimentally. Group contribution methods, such as the Joback method, provide reliable estimations based on the molecular structure. chemeo.com

The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of vaporization (ΔvapH°) is the energy required to transform one mole of a substance from a liquid to a gas.

For Benzene, (1-butylhexyl)-, these values have been calculated using computational models. The Joback method, a well-established group contribution technique, provides the following estimated values. chemeo.com

| Property | Symbol | Value | Unit | Source |

|---|---|---|---|---|

| Enthalpy of Formation (gas, standard conditions) | ΔfH°gas | -142.32 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (standard conditions) | ΔvapH° | 53.10 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation | ΔfG° | 193.81 | kJ/mol | Joback Calculated Property chemeo.com |

These calculated values are essential for chemical engineering applications, reaction modeling, and safety assessments. Further research on the equilibria of isomeric transformations among secondary alkylbenzenes provides a basis for understanding the relationships between their thermodynamic properties. nist.gov

Prediction of Spectroscopic Properties

Computational quantum chemistry can predict various spectroscopic properties, aiding in the structural elucidation of molecules. Methods like DFT can calculate the parameters that govern how a molecule interacts with electromagnetic radiation.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ), which can be compared with experimental NMR spectra. For Benzene, (1-butylhexyl)-, calculations would predict signals in the aromatic region (approx. 6.5-8.0 ppm for ¹H) and the aliphatic region for the alkyl chain protons. Similarly, distinct signals for the aromatic carbons (approx. 120-150 ppm) and the aliphatic carbons would be predicted for the ¹³C spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivative of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. For this molecule, calculations would predict characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), as well as aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

These predictive capabilities are invaluable for confirming molecular structures and interpreting experimental spectra, especially for novel compounds or isomers that are difficult to isolate and characterize.

Future Research Trajectories and Unanswered Questions

Development of Sustainable Synthetic Routes for Benzene (B151609), (1-butylhexyl)-

The traditional synthesis of alkylbenzenes often relies on Friedel-Crafts alkylation, which can involve hazardous catalysts and produce significant waste. mdpi.com Future research must prioritize the development of green and sustainable synthetic pathways for Benzene, (1-butylhexyl)-. This includes the exploration of solid acid catalysts, biocatalysis, and the utilization of renewable feedstocks.

One promising area is the use of solid acid catalysts, such as zeolites and tungstophosphoric acid supported on silica (B1680970), which offer advantages like reusability and reduced environmental impact compared to traditional catalysts like AlCl3 and HF. researchgate.netresearchgate.net Research has shown high conversion rates of long-chain olefins in benzene alkylation using such catalysts. researchgate.net For instance, a study on the alkylation of benzene with C10-C13 olefins using tungstophosphoric acid on silica showed up to 94% conversion. researchgate.net

| Catalyst Loading (wt. %) | Reaction Temperature (K) | Weight Hourly Space Velocity (h⁻¹) | Olefin Conversion (%) |

|---|---|---|---|

| 30 | 398 | 5 | 94 |

Another sustainable approach involves the use of renewable feedstocks. The synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes via Diels-Alder cycloaddition is an innovative green method. tandfonline.com This approach not only utilizes renewable resources but also produces highly biodegradable products. tandfonline.com Investigating similar biocatalytic routes for the synthesis of branched alkylbenzenes like Benzene, (1-butylhexyl)- could lead to more environmentally friendly production processes.

In-depth Studies on Isomer-Specific Environmental Fate and Transport

The environmental fate and transport of Benzene, (1-butylhexyl)- are complex and likely influenced by its isomeric structure. Branched alkylbenzenes are generally more resistant to biodegradation than their linear counterparts. nih.govmpob.gov.my The specific branching pattern at the alpha-carbon of the alkyl chain can significantly affect the rate of microbial degradation. nih.govnih.gov

Future research should focus on isomer-specific studies to understand how different isomers of Benzene, (1-butylhexyl)- behave in various environmental compartments. This includes determining their biodegradation rates and pathways in soil and water, their potential for bioaccumulation, and their mobility. Studies on similar compounds like nonylphenol have shown that isomers with less bulkiness at the alpha-carbon are degraded more efficiently. nih.gov Understanding these structure-activity relationships is crucial for accurately predicting the environmental persistence and potential risks of Benzene, (1-butylhexyl)-.

Photodegradation is another important process that can affect the fate of alkylaromatic hydrocarbons in aquatic environments. nih.govnih.gov The extent of photodegradation can be influenced by various factors, including water chemistry and the presence of dissolved organic matter. nih.gov In-depth studies are needed to quantify the photodegradation rates of Benzene, (1-butylhexyl)- isomers under different environmental conditions.

Advanced Analytical Tool Development for Trace Detection

Accurate and sensitive detection methods are essential for studying the environmental fate and potential applications of Benzene, (1-butylhexyl)-. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of alkylbenzenes. scholaris.casccwrp.orgusgs.gov However, the complexity of environmental and biological samples requires the development of more advanced analytical tools for trace detection.

High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap MS, offer significant advantages in this regard. researchgate.netnih.govpnnl.gov These methods provide high mass accuracy and resolution, allowing for the unambiguous identification of compounds in complex mixtures without the need for extensive sample cleanup. researchgate.netnih.gov The application of these techniques, potentially coupled with advanced separation methods like comprehensive two-dimensional gas chromatography (GCxGC), could enable the detailed characterization of Benzene, (1-butylhexyl)- isomers and their degradation products at very low concentrations.

| Technique | Key Advantages | Potential Application for Benzene, (1-butylhexyl)- |

|---|---|---|

| GC-MS | Robust, widely available, good for quantification. scholaris.casccwrp.org | Routine analysis and monitoring. |

| GC-Orbitrap MS | High resolution and mass accuracy, untargeted analysis. thermofisher.com | Trace analysis and identification of unknown degradation products. |

| FT-ICR MS | Ultra-high resolution and mass accuracy, detailed molecular formula assignment. researchgate.netnih.gov | In-depth characterization of complex mixtures containing isomers and metabolites. |

Exploration of Novel Biomedical and Material Science Applications

The potential applications of Benzene, (1-butylhexyl)- in biomedical and material science remain largely unexplored. Long-chain alkylbenzenes are primarily used as intermediates in the production of surfactants and in some industrial fluids. nih.govcrimsonpublishers.com However, the unique physicochemical properties of branched alkylaromatic compounds could make them suitable for a range of novel applications.

In material science, long-chain alkylbenzenes could potentially be used as specialty lubricants, plasticizers, or as additives to modify the properties of polymers. Their branched structure might impart desirable rheological properties to formulations. Further research is needed to investigate the compatibility of Benzene, (1-butylhexyl)- with different polymer matrices and to evaluate its performance in various material applications.

In the biomedical field, the hydrophobic nature of the compound could be exploited in drug delivery systems or as a component of biocompatible materials. While there is no direct evidence, the structural similarity to other biologically active molecules suggests that derivatives of Benzene, (1-butylhexyl)- could be synthesized and screened for potential therapeutic properties. This area represents a significant opportunity for future research and innovation.

Integrative Computational and Experimental Research Frameworks

To accelerate the understanding of Benzene, (1-butylhexyl)-, future research should adopt an integrative approach that combines computational modeling with experimental studies. Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide valuable insights into the molecular properties, reactivity, and interactions of this compound. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental fate, transport, and potential toxicity of Benzene, (1-butylhexyl)- and its isomers. researchgate.netnih.gov These models use molecular descriptors to correlate the chemical structure with specific properties, allowing for rapid screening and prioritization of compounds for further experimental testing. researchgate.net

By combining the predictions from computational models with data from laboratory experiments, researchers can develop a more comprehensive and robust understanding of Benzene, (1-butylhexyl)-. This integrated framework will not only enhance the efficiency of research but also provide a solid foundation for assessing the potential risks and benefits of this compound.

Q & A

Q. What are the optimal analytical techniques for identifying and quantifying Benzene, (1-butylhexyl)- in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended, leveraging retention time (20.47 min) and molecular ion peaks (m/z 218) for identification . Non-target screening using high-resolution mass spectrometry (HRMS) with similarity indices (>800) can distinguish it from structural isomers like (1-propylheptyl)-benzene .